{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
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Overview
Description
{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a bromine atom, a methoxy group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of {[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The benzyloxy group and bromine atom may contribute to its binding affinity and specificity for certain enzymes or receptors. The tetrazole ring may play a role in its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-1-propyl-1H-tetrazol-5-amine
- N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-1-phenylethanamine hydrochloride
Uniqueness
{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22BrN5O2S |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C19H22BrN5O2S/c1-25-19(22-23-24-25)28-9-8-21-12-15-10-16(20)18(17(11-15)26-2)27-13-14-6-4-3-5-7-14/h3-7,10-11,21H,8-9,12-13H2,1-2H3 |
InChI Key |
JESXBDZAJJTXBJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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